![molecular formula C12H10 B14447398 7b-Methyl-7bH-cyclopent[cd]indene CAS No. 79644-47-6](/img/structure/B14447398.png)
7b-Methyl-7bH-cyclopent[cd]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7b-Methyl-7bH-cyclopent[cd]indene can be synthesized through several methods. One notable method involves the bis-decarbonylation of a dialdehyde precursor . Another versatile synthesis route involves the formation of the third ring via an intramolecular aldol condensation rather than a cycloaddition reaction .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7b-Methyl-7bH-cyclopent[cd]indene undergoes various chemical reactions, including hydrogenation, substitution, and cycloaddition reactions .
Common Reagents and Conditions:
Hydrogenation: The compound can be rapidly hydrogenated to yield a fully saturated hydrocarbon.
Substitution Reactions: It undergoes substitution reactions with electrophiles, such as nitration, acetylation, formylation, and sulphonation.
Cycloaddition Reactions: Although it does not react with tetra-cyanoethylene, dimethyl acetylenedicarboxylate, or benzyne, it does react with 4-phenyl-1,2,4-triazole-3,5-dione and chlorosulphonyl isocyanate.
Major Products:
Hydrogenation: Fully saturated hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Products such as the 2:1 adduct with 4-phenyl-1,2,4-triazole-3,5-dione and ring-expanded indenoazepine.
Applications De Recherche Scientifique
7b-Methyl-7bH-cyclopent[cd]indene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7b-Methyl-7bH-cyclopent[cd]indene is primarily related to its aromaticity and the delocalized π-electron system. This delocalization contributes to its stability and reactivity in various chemical reactions . The molecular targets and pathways involved in its interactions are largely dependent on the specific reactions and conditions under which it is studied.
Comparaison Avec Des Composés Similaires
- 7b-Ethyl-7bH-cyclopent[cd]indene
- 7b-Isopropyl-7bH-cyclopent[cd]indene
Comparison: All three compounds share a similar tricyclic aromatic structure with delocalized 10π-electron systems . the substituents (methyl, ethyl, isopropyl) can influence their reactivity and stability. For example, the 7b-ethyl compound undergoes thermal sigmatropic rearrangement to the 2aH-isomer faster than the 7b-methyl analogue .
Propriétés
Numéro CAS |
79644-47-6 |
|---|---|
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
11-methyltricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H10/c1-12-9-3-2-4-10(12)6-8-11(12)7-5-9/h2-8H,1H3 |
Clé InChI |
IYMNWEQUDFDENP-UHFFFAOYSA-N |
SMILES canonique |
CC12C3=CC=C1C=CC2=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)

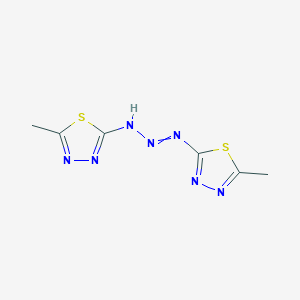
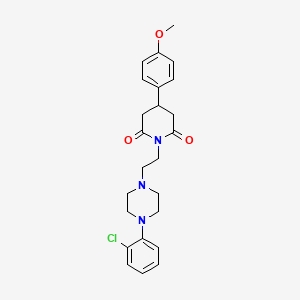
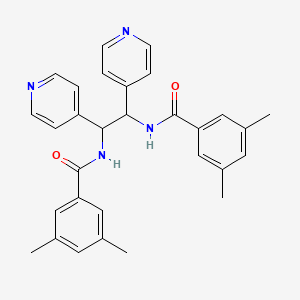
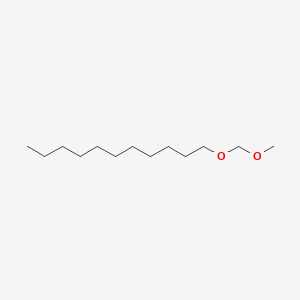
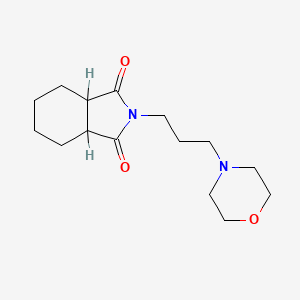
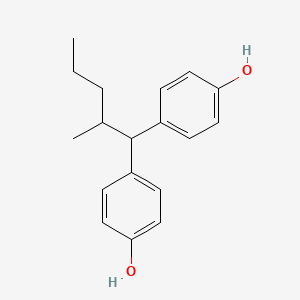
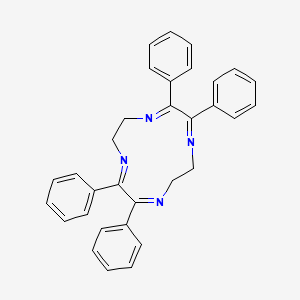
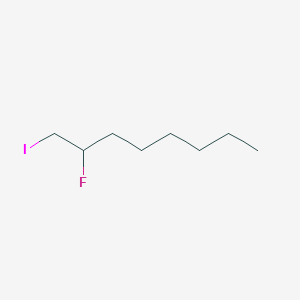

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
